4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide
Description
4-Phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide is a synthetic small molecule characterized by a central oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a pyridin-2-ylmethyl group, conferring both lipophilic and hydrogen-bonding properties. This structural motif is commonly associated with pharmacological activity, particularly in targeting enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-14-16-8-4-5-11-19-16)18(9-12-22-13-10-18)15-6-2-1-3-7-15/h1-8,11H,9-10,12-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECZORVFAHLKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves coupling 4-phenyloxane-4-carboxylic acid with (pyridin-2-yl)methylamine using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The reaction proceeds in anhydrous DMF at 0–5°C to minimize side reactions, with a typical yield of 68–72%. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction by activating the carboxylate intermediate.
Mechanistic Insights
The carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate, which undergoes nucleophilic attack by the amine. Side products, such as N-acylurea, are suppressed by maintaining a low temperature and using a 1:1.2 molar ratio of acid to amine.
Mixed Anhydride Method
An alternative approach employs chloroformate reagents (e.g., isobutyl chloroformate) to generate a mixed anhydride intermediate. This method is conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base, achieving yields of 65–70%. The anhydride is then reacted with (pyridin-2-yl)methylamine at room temperature for 12–16 hours.
Advantages Over Carbodiimide
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 65 |
| Dichloromethane | 8.9 | 58 |
Data aggregated from highlight DMF’s superiority due to its ability to solubilize both polar and nonpolar intermediates.
Temperature and Catalysis
Elevating temperatures beyond 25°C leads to a 15–20% decrease in yield due to decomposition of the active ester intermediate. Catalysts such as HOBt (hydroxybenzotriazole) improve yields to 78% by stabilizing the intermediate.
Purification and Isolation
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity. X-ray diffraction (XRD) analysis confirms monoclinic crystal symmetry (P2₁/c space group).
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane (1:1) eluent removes unreacted amine and carboxylic acid. Gradient elution is critical for resolving closely related impurities.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99.5%.
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 10 kg batch synthesis in DMF using EDCI/DMAP achieved 70% yield with a throughput of 1.2 kg/day. Key challenges include exothermic reaction control and solvent recovery.
Chemical Reactions Analysis
4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and reductions. For example, it can be synthesized through the reaction of 2-nitropyridine with reducing agents to form amines, which are then reacted with phenyl-substituted oxane-4-carboxylic acid derivatives.
Biological Applications
Study of Biological Pathways
Due to its structural characteristics, 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide can be utilized in biological studies to explore interactions within cellular pathways. The presence of the phenyl and pyridin-2-ylmethyl groups enhances its ability to bind to specific proteins or enzymes, potentially modulating their activity. This interaction is crucial for understanding various biochemical processes and could lead to the development of therapeutic agents targeting specific biological functions.
Industrial Applications
Development of New Materials
In industry, this compound is being explored for its potential in developing new materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating advanced materials that could be used in pharmaceuticals, polymers, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The phenyl and pyridin-2-ylmethyl groups allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dencatistat (4-[2-(Cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide)
4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide
- Key Features: Contains a chlorophenoxy-phenylsulfanyl group and a hydroxytetrahydro-2H-pyran ring.
- Biological Activity: Hydroxyl group may confer metabolic instability, but sulfanyl and chlorophenoxy groups could improve membrane permeability .
N-(Piperidin-4-yl)oxane-4-carboxamide
- Key Features : Substituted with a piperidin-4-yl group instead of pyridin-2-ylmethyl.
- Biological Activity : Piperidine substitution introduces basicity, which may influence pharmacokinetics (e.g., increased tissue penetration) .
Physicochemical and Pharmacokinetic Properties
Notes:
- Molecular weights are approximate due to incomplete data in evidence.
- LogP values estimated based on substituent hydrophobicity.
Biological Activity
4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its significant biological activity. Its unique structure, which includes a phenyl group, a pyridine ring, and a carboxamide functional group, allows it to interact with various biological targets, influencing their activity and potentially leading to therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is represented as follows:
This compound features:
- A phenyl group that enhances hydrophobic interactions.
- A pyridine ring that may facilitate hydrogen bonding and electrostatic interactions.
- An oxane (tetrahydropyran) moiety providing structural rigidity and spatial orientation for binding with biological targets.
The mechanism of action of this compound involves its binding to specific proteins or enzymes, potentially inhibiting their activity. Studies indicate that this compound may modulate the activity of kinases and other signaling molecules involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent. The binding interactions are often studied using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify these interactions and elucidate the mechanism of action.
Anti-inflammatory Effects
Research has shown that this compound exhibits significant anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound's IC50 values against COX enzymes have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | TBD |
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance its efficacy against various cancer types .
Case Studies and Research Findings
- In vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cell lines, with observed IC50 values indicating potent activity.
- Animal Models : In vivo studies using carrageenan-induced paw edema models confirmed the anti-inflammatory effects of the compound, showing a significant reduction in edema compared to control groups.
- SAR Analysis : Structure–activity relationship studies have indicated that substituents on the pyridine ring can significantly affect the biological activity of the compound, with electron-donating groups enhancing its potency .
Q & A
Q. What are the recommended synthetic routes for 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the oxane-4-carboxylic acid core. Key steps include:
- Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the pyridin-2-ylmethyl amine moiety to the oxane-4-carboxylic acid .
- Solvent Optimization: Polar aprotic solvents like DMF or dichloromethane are preferred for improved solubility and reaction efficiency .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm regiochemistry and stereochemistry. HSQC or NOESY may resolve spatial arrangements .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy: Identification of carbonyl (C=O) and amide (N-H) functional groups .
Q. How should researchers assess purity and stability during synthesis?
Methodological Answer:
- Analytical HPLC: Use C18 columns with UV detection (λ = 254 nm) to monitor purity. Mobile phases often combine water/acetonitrile with 0.1% TFA .
- Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen atmospheres to identify decomposition thresholds .
- Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks to predict shelf-life .
Q. What initial biological screening methods are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cellular Viability Assays: Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
Q. Which structural features influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Oxane Ring Conformation: The tetrahydropyran ring’s chair conformation affects steric hindrance and solubility .
- Pyridine-Phenyl Interactions: Planar aromatic systems may enhance π-π stacking with biological targets like enzyme active sites .
- Amide Linkage: Hydrogen-bonding capacity critical for target binding; substitutions here alter potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields during scale-up?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design optimizes coupling reactions .
- Continuous Flow Chemistry: Reduces side reactions by maintaining precise temperature control and residence times .
- In Situ Monitoring: ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
Methodological Answer:
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR alongside enzymatic assays) to rule out false positives .
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation rates that may skew bioactivity .
- Batch Reprodubility Checks: Compare multiple synthesis batches for impurities using LC-MS .
Q. How can structure-activity relationship (SAR) studies enhance bioactivity?
Methodological Answer:
- Analog Synthesis: Systematically modify the pyridine or phenyl substituents. For example, introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate structural features with activity data from analogs .
- Crystallography: Co-crystallize the compound with its target protein to identify critical binding motifs .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Glide simulate interactions with protein active sites. Validate with free energy calculations (MM-GBSA) .
- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond donors) using software like Phase .
Q. How can cross-disciplinary approaches (e.g., materials science) expand applications?
Methodological Answer:
- Co-crystal Engineering: Combine with co-formers (e.g., succinic acid) to improve solubility for drug delivery .
- Polymer Composite Synthesis: Incorporate into biodegradable polymers (e.g., PLGA) for sustained-release formulations .
- Electrochemical Studies: Test redox properties for potential use in biosensors via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
